molecular formula C7H9ClN2S B14470931 6-Amino-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium chloride CAS No. 66201-73-8

6-Amino-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium chloride

Cat. No.: B14470931
CAS No.: 66201-73-8
M. Wt: 188.68 g/mol
InChI Key: HTLDIBYLJBDNNP-UHFFFAOYSA-M
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Description

6-Amino-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium chloride is a heterocyclic compound that contains both thiazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium chloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds under acidic conditions . The reaction proceeds through the formation of an intermediate thiazolidine, which undergoes cyclization to form the thiazolopyridine ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-Amino-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

6-Amino-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium chloride involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium chloride is unique due to its specific combination of thiazole and pyridine rings, which imparts distinct chemical and biological properties.

Properties

CAS No.

66201-73-8

Molecular Formula

C7H9ClN2S

Molecular Weight

188.68 g/mol

IUPAC Name

2,3-dihydro-[1,3]thiazolo[3,2-a]pyridin-4-ium-6-amine;chloride

InChI

InChI=1S/C7H9N2S.ClH/c8-6-1-2-7-9(5-6)3-4-10-7;/h1-2,5H,3-4,8H2;1H/q+1;/p-1

InChI Key

HTLDIBYLJBDNNP-UHFFFAOYSA-M

Canonical SMILES

C1CSC2=[N+]1C=C(C=C2)N.[Cl-]

Origin of Product

United States

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